potassium 6-quinoxalinecarboxylate

Description

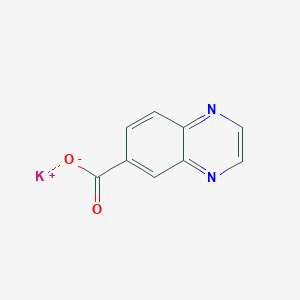

Potassium 6-quinoxalinecarboxylate is the potassium salt of 6-quinoxalinecarboxylic acid, a heterocyclic compound featuring a quinoxaline backbone with a carboxylate group at the 6-position. Quinoxaline derivatives are characterized by a fused benzene and pyrazine ring system, which imparts unique electronic properties and reactivity. The potassium salt is likely synthesized via hydrolysis of ester precursors (e.g., methyl or ethyl esters) followed by neutralization with potassium hydroxide, a method analogous to procedures described for related quinoline carboxylates .

Properties

IUPAC Name |

potassium;quinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.K/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIFGVWAHLLAOL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares potassium 6-quinoxalinecarboxylate with structurally related quinoxaline and quinoline derivatives:

Physicochemical Properties

- Solubility: Potassium salts (e.g., potassium perchlorate, CAS 7778-74-7 ) generally exhibit higher aqueous solubility than their ester or acid counterparts. Methyl quinoxaline-6-carboxylate, for instance, is less polar and likely soluble in organic solvents .

Research Findings and Limitations

- Structural Insights: The quinoxaline ring system’s aromaticity and electron-deficient nature make it suitable for coordination chemistry, as seen in related compounds .

- Data Gaps: The absence of explicit CAS numbers or thermodynamic data (e.g., melting point) for this compound limits quantitative comparisons.

Q & A

Q. Q1. What are the standard synthesis protocols for potassium 6-quinoxalinecarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between quinoxaline precursors and carboxylate-forming agents. Key steps include:

- Precursor Selection : Use quinoxaline derivatives with reactive carboxyl groups, such as 6-nitroquinoxalinecarboxylic acid, which can be reduced and neutralized with potassium hydroxide to form the carboxylate salt .

- Reaction Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactant solubility and reaction kinetics .

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation while maintaining reasonable reaction rates .

- pH Adjustment : Neutralization with KOH in aqueous ethanol ensures salt formation without decomposing the quinoxaline core .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/DMSO | +20–30% |

| Temperature | 60–80°C | +15–25% |

| Reaction Time | 4–6 hours | +10% |

Q. Q2. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoxaline ring substitution pattern and carboxylate group integration. For example, the carboxylate proton signal is absent in potassium salts, replaced by a downfield-shifted carbonyl carbon (~170 ppm in ¹³C NMR) .

- IR Spectroscopy : A strong absorption band near 1600–1650 cm⁻¹ corresponds to the carboxylate (C=O) stretch .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >98% and identifies nitro or chloro impurities from precursor reactions .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Contradictory biological data often arise from variations in experimental design or compound handling. Strategies include:

- Standardized Assay Conditions :

- Mechanistic Validation :

- Perform molecular docking studies to verify interactions with target enzymes (e.g., tyrosine kinases) and correlate binding affinity (ΔG values) with observed IC₅₀ discrepancies .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify non-specific interactions .

Q. Q4. What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?

Methodological Answer: Scale-up challenges include heat dissipation and impurity control. Key strategies:

- Process Intensification :

- Employ flow chemistry to maintain precise temperature control and reduce reaction time by 30–40% .

- Use in-line FTIR or Raman spectroscopy for real-time monitoring of carboxylate formation .

- Purification Protocols :

Q. Q5. How can researchers design experiments to investigate the electrochemical properties of this compound for material science applications?

Methodological Answer: Electrochemical studies require:

- Cyclic Voltammetry (CV) Setup :

- Spectroelectrochemical Analysis :

- Couple CV with UV-vis spectroscopy to correlate redox events with spectral changes (e.g., quinoxaline ring reduction at -0.8 V vs. SHE) .

Q. Table 2: Key Spectral Data for this compound (Analogous Derivatives)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.